2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Overview
Description
2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[111]pentanyl]acetic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure, which is a rigid and highly strained framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction, followed by a ring-opening and subsequent ring-closing to form the strained bicyclic structure.
Introduction of the difluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the difluorophenyl group to the bicyclo[1.1.1]pentane core.
Amination and acetic acid functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The difluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the difluorophenyl group can yield phenyl derivatives.
Scientific Research Applications
2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[11
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The rigid bicyclo[1.1.1]pentane core can impart desirable properties to materials, such as increased thermal stability and mechanical strength.
Biological Studies: The compound can be used as a probe to study the interactions of difluorophenyl groups with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism by which 2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The difluorophenyl group can enhance binding affinity and selectivity by interacting with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid: Similar structure but with chlorine atoms instead of fluorine.
2-Amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in 2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in improved pharmacokinetic properties and enhanced biological activity.
Properties
IUPAC Name |
2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c14-8-3-1-2-7(9(8)15)12-4-13(5-12,6-12)10(16)11(17)18/h1-3,10H,4-6,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRLVQSRVRGXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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